7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
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Overview
Description
7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione is a synthetic compound with potential therapeutic applications. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups, including a hydroxy group, an iodophenoxy group, and a morpholinyl group. The presence of these functional groups contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the Iodophenoxy Group: The iodophenoxy group can be introduced via a nucleophilic substitution reaction, where an iodophenol derivative reacts with an appropriate leaving group on the purine core.
Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the purine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the use of advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The iodophenoxy group can be reduced to a phenol group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The morpholinyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-[2-Hydroxy-3-(4-chlorophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione: Similar structure but with a chlorophenoxy group instead of an iodophenoxy group.
7-[2-Hydroxy-3-(4-bromophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione: Similar structure but with a bromophenoxy group instead of an iodophenoxy group.
Uniqueness
The presence of the iodophenoxy group in 7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione imparts unique properties, such as increased molecular weight and potential for radioiodination, which can be useful for imaging studies in medical research.
Biological Activity
7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione (CAS Number: 313665-39-3) is a synthetic compound with a complex structure that includes a purine core and various functional groups. This compound has garnered attention for its potential therapeutic applications, particularly in the field of oncology due to its cytotoxic properties.
Chemical Structure
The molecular formula of this compound is C19H22IN5O5, and it has a molecular weight of approximately 527.32 g/mol. The presence of the iodophenoxy group enhances its biological activity and may contribute to its unique pharmacological profile.
Property | Value |
---|---|
CAS Number | 313665-39-3 |
Molecular Formula | C19H22IN5O5 |
Molecular Weight | 527.32 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to inhibit certain kinases, which can lead to:
- Suppression of Cell Proliferation : By inhibiting kinase activity, the compound may disrupt signaling pathways essential for cancer cell growth.
- Induction of Apoptosis : Increased levels of reactive oxygen species (ROS) are observed, which can trigger apoptotic pathways in cancer cells.
- Inhibition of Metastasis : There is potential for this compound to reduce the invasive capabilities of tumor cells.
Biological Activity Studies
Research has demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, studies have shown that it exhibits significant inhibitory effects on cell viability in breast cancer models (e.g., MCF7 cell line). The following table summarizes key findings from recent studies:
Study Reference | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF7 | 55.24 | Induction of oxidative stress and apoptosis | |
HEK293 | >100 | No significant cytotoxicity observed |
Case Studies
- Cytotoxicity in Breast Cancer : In a study involving MCF7 breast cancer cells, treatment with varying concentrations of the compound led to a concentration-dependent decrease in cell viability, with an IC50 value determined at approximately 55.24 µM after 48 hours. This indicates substantial efficacy against this cancer type.
- Mechanistic Insights : Further investigations revealed that treatment resulted in increased ROS levels and activation of caspases (caspase-3 and caspase-9), suggesting that the compound induces apoptosis through mitochondrial pathways.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
Compound Name | Structural Difference | Biological Activity |
---|---|---|
7-[2-Hydroxy-3-(4-chlorophenoxy)propyl]-3-methyl... | Chlorine instead of iodine | Lower cytotoxicity |
7-[2-Hydroxy-3-(4-bromophenoxy)propyl]-3-methyl... | Bromine instead of iodine | Similar mechanism but varied potency |
Properties
CAS No. |
313665-39-3 |
---|---|
Molecular Formula |
C19H22IN5O5 |
Molecular Weight |
527.319 |
IUPAC Name |
7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C19H22IN5O5/c1-23-16-15(17(27)22-19(23)28)25(18(21-16)24-6-8-29-9-7-24)10-13(26)11-30-14-4-2-12(20)3-5-14/h2-5,13,26H,6-11H2,1H3,(H,22,27,28) |
InChI Key |
LEZTXAHWNUELHL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(COC4=CC=C(C=C4)I)O |
solubility |
not available |
Origin of Product |
United States |
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